4-Fluoro-3,5-dinitrobenzoic acid
Overview
Description
4-Fluoro-3,5-dinitrobenzoic acid is an aromatic compound with the molecular formula C7H3FN2O6. It is characterized by the presence of a fluorine atom and two nitro groups attached to a benzoic acid core.
Biochemical Analysis
Biochemical Properties
4-Fluoro-3,5-dinitrobenzoic acid plays a crucial role in biochemical reactions, particularly in the nitration of benzoic acid. It interacts with enzymes such as nitrase, which facilitates the addition of nitro groups to the benzoic acid structure. This interaction is essential for the synthesis of various nitroaromatic compounds, which are used in pharmaceuticals and agrochemicals . Additionally, this compound can form complexes with metal ions, influencing their biochemical properties and reactivity .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes related to antioxidant defense mechanisms, thereby modulating cellular metabolism and protecting cells from oxidative damage . Furthermore, this compound can affect cellular processes such as apoptosis and proliferation, depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For instance, the compound can inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses and improve cellular function . At high doses, it can cause toxic effects, including oxidative stress, inflammation, and tissue damage . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro groups to amino groups . This metabolic transformation can affect the compound’s reactivity and toxicity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3,5-dinitrobenzoic acid can be synthesized through the nitration of 4-fluorobenzoic acid. The process involves the following steps:
Nitration Reaction: 4-Fluorobenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups and the fluorine atom on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions, where it acts as a catalyst for the coupling of aryl or alkyl halides with organic or inorganic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) with hydrogen gas.
Coupling: Palladium-based catalysts and boronic acids in the presence of a base.
Major Products
Amino Derivatives: Reduction of nitro groups yields amino derivatives.
Substituted Benzoic Acids: Nucleophilic substitution results in various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3,5-dinitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its derivatives are explored for use in the development of advanced materials with specific properties.
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Analytical Chemistry: It is used in the identification and quantification of various substances through derivatization techniques.
Mechanism of Action
The mechanism of action of 4-fluoro-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
4-Fluorobenzoic Acid: Lacks the nitro groups, resulting in different chemical properties and reactivity.
2,4-Dinitrobenzoic Acid: Has nitro groups at different positions, leading to variations in reactivity and applications.
Uniqueness
4-Fluoro-3,5-dinitrobenzoic acid is unique due to the combined presence of both fluorine and nitro groups, which impart distinct chemical properties. This combination enhances its reactivity in nucleophilic substitution and reduction reactions, making it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
4-fluoro-3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNIBCDZAAPPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392671 | |
Record name | 4-fluoro-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-71-1 | |
Record name | 4-fluoro-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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